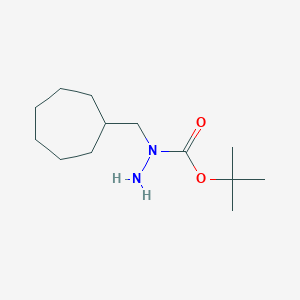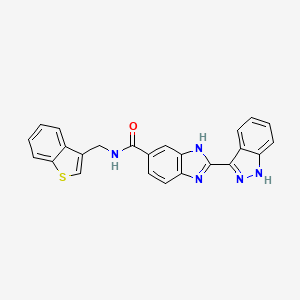
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole is a complex organic compound characterized by its bromophenyl and phenylphenyl groups attached to a benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromophenylamine with 4-phenylphenyl isothiocyanate, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal by-products.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions, particularly at the bromine atom, are common to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
類似化合物との比較
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole is compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents.
Phenyl-substituted benzimidazoles: These compounds have phenyl groups in different positions, leading to variations in their properties and applications.
特性
分子式 |
C25H17BrN2 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(4-phenylphenyl)benzimidazole |
InChI |
InChI=1S/C25H17BrN2/c26-21-14-16-22(17-15-21)28-24-9-5-4-8-23(24)27-25(28)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H |
InChIキー |
TWGRXPAGGIEIRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)

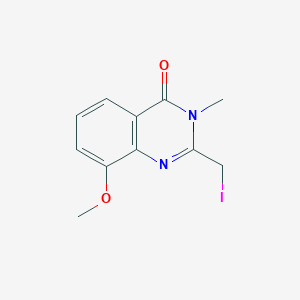
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
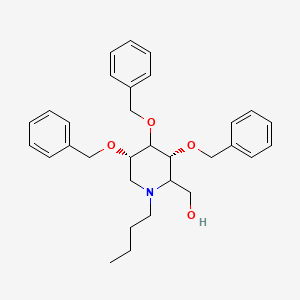
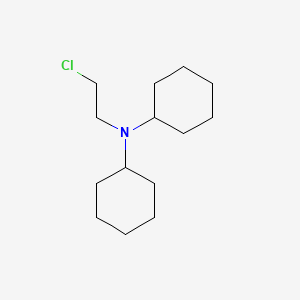
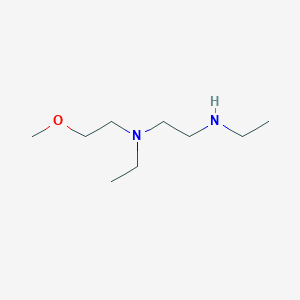
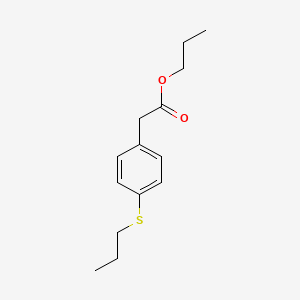
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)
